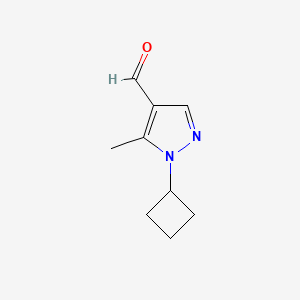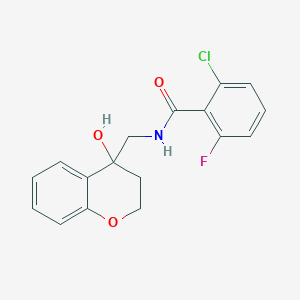
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s source or any notable uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
2-Chloro-6-Fluoro-N-((4-Hydroxychroman-4-yl)methyl)benzamide is a compound that can be synthesized and characterized through various analytical techniques. Studies related to similar compounds have demonstrated the synthesis and characterization of benzamide derivatives, highlighting their spectroscopic properties and potential applications. For example, benzamide analogues have been evaluated for their potential as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors, indicating a broad scope of research into benzamide derivatives for biomedical imaging applications (Tu et al., 2007). Additionally, the crystal structure and molecular interactions of halogen-substituted benzanilides have been analyzed, providing insights into their weak interactions involving halogens, which could be relevant to understanding the molecular structure and potential interaction mechanisms of 2-Chloro-6-Fluoro-N-((4-Hydroxychroman-4-yl)methyl)benzamide (Chopra & Row, 2005).
Antimicrobial Activity
Research into the antimicrobial activity of benzamide derivatives has shown promising results. For instance, fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance antimicrobial activity, suggesting the potential of 2-Chloro-6-Fluoro-N-((4-Hydroxychroman-4-yl)methyl)benzamide for further exploration in antimicrobial applications (Desai et al., 2013).
Potential Pharmaceutical Applications
The compound's structural characteristics, including the presence of chloro and fluoro substituents, may offer unique properties for pharmaceutical applications. Fluorine-18-labeled benzamide analogues have been studied for imaging the sigma2 receptor status of solid tumors with PET, indicating the utility of fluorinated benzamide derivatives in diagnostic imaging (Tu et al., 2007). Moreover, the synthesis and in vitro evaluation of fluorobenzamides for CNS dopamine D2 receptors highlight the potential of such compounds in neurological research and therapy (Bishop et al., 1991).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity or flammability.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new applications for the compound, or new reactions that the compound might undergo.
I hope this general information is helpful! If you have more specific questions about a particular compound or type of analysis, feel free to ask!
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-5-3-6-13(19)15(12)16(21)20-10-17(22)8-9-23-14-7-2-1-4-11(14)17/h1-7,22H,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGHZJXVCOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)
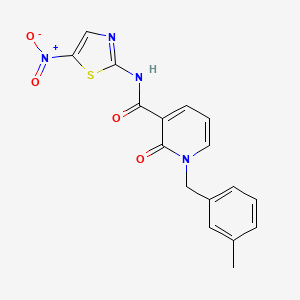
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
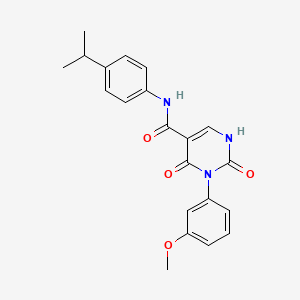
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)
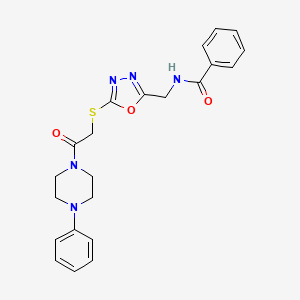
![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)
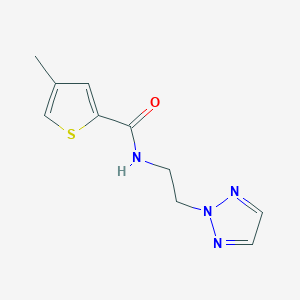
![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)
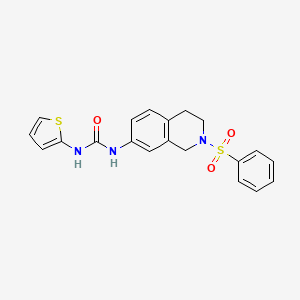
![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)
